![molecular formula C16H22F2N2O2 B581236 1-BOC-4-(2,4-difluorobenzyl)piperazine CAS No. 1065586-31-3](/img/structure/B581236.png)
1-BOC-4-(2,4-difluorobenzyl)piperazine
Overview
Description
“1-BOC-4-(2,4-difluorobenzyl)piperazine” is an organic compound with the CAS Number: 1065586-31-3 . Its IUPAC name is tert-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate . The molecular weight of this compound is 312.36 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.36 . It contains 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 2 Fluorine atoms .
Scientific Research Applications
Chemical Properties and General Applications
“1-BOC-4-(2,4-difluorobenzyl)piperazine” is a chemical compound with the CAS Number: 1065586-31-3 . It has a molecular weight of 312.36 and a molecular formula of C16H22F2N2O2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Building Block in Chemical Synthesis
This compound serves as a building block in chemical synthesis . It can be used in the preparation of various complex molecules for research and development purposes.
Preparation of Melanocortin-4 Receptor Antagonists
One specific application of “1-BOC-4-(2,4-difluorobenzyl)piperazine” is in the preparation of melanocortin-4 receptor antagonists . These antagonists are used in research related to various physiological functions including food intake, sexual function, and energy homeostasis.
Anticancer Activity
Similar compounds, such as 1-Boc-4-(2-chloroethyl)piperazine, have been used in the synthesis of nitrogen mustard benzaldehyde, and pyrrole anticancer activity to bel-7404 liver cancer cells . While this is not a direct application of “1-BOC-4-(2,4-difluorobenzyl)piperazine”, it suggests potential uses in cancer research.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is an important organic intermediate used in the preparation of various pharmaceuticals .
Mode of Action
It’s likely that the compound interacts with its targets through its piperazine moiety, a common structural feature in many bioactive compounds .
Result of Action
As an organic intermediate, it’s likely that this compound contributes to the therapeutic effects of the pharmaceuticals it helps to synthesize .
properties
IUPAC Name |
tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUOECDWCAUMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-BOC-4-(2,4-difluorobenzyl)piperazine |
Synthesis routes and methods
Procedure details
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